8-Chloro-6-fluoroimidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-fluoroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-1-5(9)3-11-4-10-2-7(6)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAXVOULCSMKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN2C=C1F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Modification and Analog Design of 8 Chloro 6 Fluoroimidazo 1,5 a Pyridine Derivatives
Strategies for Functional Group Introduction on the Imidazo[1,5-a]pyridine (B1214698) Scaffold
The functionalization of the imidazo[1,5-a]pyridine core is key to generating a diverse range of derivatives. For the 8-chloro-6-fluoroimidazo[1,5-a]pyridine scaffold, several strategies can be envisaged based on known reactions of related heterocyclic systems.
A primary method for constructing the imidazo[1,5-a]pyridine ring system itself involves the cyclocondensation of a suitably substituted 2-(aminomethyl)pyridine with various electrophiles. beilstein-journals.org In the case of the target molecule, the synthesis would likely start from 2-(aminomethyl)-3-chloro-5-fluoropyridine. This precursor could then undergo cyclization with reagents like carboxylic acids or their derivatives to form the imidazole (B134444) ring. beilstein-journals.org
Once the this compound core is assembled, further modifications can be introduced. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. The chlorine atom at the C8 position, being a halogen, is a suitable handle for reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, and amino groups, respectively, at this position. The development of palladium-N-heterocyclic carbene (NHC) complexes, including those with imidazo[1,5-a]pyridin-3-ylidene ligands, has provided versatile catalysts for such cross-coupling reactions. rsc.orgnih.gov
Another key position for functionalization on the imidazo[1,5-a]pyridine ring is the C1 position of the imidazole moiety. Ritter-type reactions, for instance, have been employed for the synthesis of imidazo[1,5-a]pyridines and could be adapted to introduce various substituents at this position. acs.org Additionally, direct C-H functionalization approaches, which have been developed for other heterocyclic systems, could potentially be applied to introduce functional groups at specific positions on the this compound scaffold, offering a more atom-economical approach.
The table below summarizes potential strategies for introducing functional groups onto the imidazo[1,5-a]pyridine scaffold, which are applicable to the 8-chloro-6-fluoro derivative.
| Strategy | Reagents and Conditions | Position of Functionalization | Introduced Functional Group |
| Cyclocondensation | 2-(aminomethyl)-3-chloro-5-fluoropyridine, carboxylic acid/derivative | C1, C3 | Alkyl, Aryl |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C8 | Aryl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C8 | Amino |
| Ritter-Type Reaction | Nitrile, acid catalyst | C1 | Substituted Amide |
Exploration of Substituent Effects on Core Reactivity
The presence of both a chloro and a fluoro group on the pyridine (B92270) ring of the imidazo[1,5-a]pyridine scaffold is expected to significantly influence its reactivity. Halogens are electron-withdrawing groups, which generally decrease the electron density of the aromatic system. This deactivation affects the susceptibility of the ring to electrophilic aromatic substitution.
In the case of this compound, the electron-withdrawing nature of the chlorine at C8 and the fluorine at C6 would make the pyridine ring less reactive towards electrophiles. However, the imidazole ring is generally more electron-rich and thus more susceptible to electrophilic attack. The most likely site for electrophilic substitution on the imidazo[1,5-a]pyridine core is the C1 position, followed by the C3 position. The regioselectivity of such reactions is governed by the stability of the resulting cationic intermediates. stackexchange.com
The halogen substituents also play a crucial role in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the halogens activates the pyridine ring towards attack by nucleophiles. The chlorine atom at C8 could potentially be displaced by strong nucleophiles, although this would depend on the reaction conditions and the nature of the nucleophile. Intramolecular nucleophilic aromatic substitution has also been reported in functionalized imidazo[1,2-a]pyridines, leading to the formation of novel tetracyclic systems. researchgate.net
The table below outlines the expected effects of the chloro and fluoro substituents on the reactivity of the imidazo[1,5-a]pyridine core.
| Reaction Type | Effect of Chloro and Fluoro Substituents | Most Probable Site of Reaction |
| Electrophilic Aromatic Substitution | Deactivation of the pyridine ring | C1 or C3 of the imidazole ring |
| Nucleophilic Aromatic Substitution | Activation of the pyridine ring | C8 (displacement of chlorine) |
| Metal-Catalyzed Cross-Coupling | Provides a handle for reaction | C8 (site of chlorine) |
Design and Synthesis of Hybrid Imidazo[1,5-a]pyridine Structures
The design of hybrid molecules, which combine two or more pharmacophores, is a well-established strategy in medicinal chemistry to develop new therapeutic agents with improved or novel activities. The this compound scaffold can serve as a core for the design of such hybrid structures.
One approach is to link the imidazo[1,5-a]pyridine core to another heterocyclic moiety or a known pharmacophore through a flexible or rigid linker. For example, the C8 position, after a cross-coupling reaction, could be attached to another bioactive scaffold. The synthesis of hybrid molecules containing imidazo[1,2-a]pyridine (B132010) and peptidomimetic fragments has been achieved through a tandem of multicomponent reactions, a strategy that could be adapted for the imidazo[1,5-a]pyridine series. nih.gov
Another strategy involves the fusion of the imidazo[1,5-a]pyridine scaffold with other ring systems to create more complex polycyclic structures. As mentioned, intramolecular SNAr reactions can lead to the formation of tetracyclic derivatives. researchgate.net The design of such molecules can be guided by computational studies, such as molecular docking, to predict their interaction with biological targets. The synthesis of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as potent BRD9 inhibitors is an example of how the core scaffold can be modified to create potent and selective inhibitors. nih.gov
The table below provides examples of hybrid structures based on the broader imidazo[1,5-a]pyridine class, which could inspire the design of new molecules incorporating the 8-chloro-6-fluoro derivative.
| Hybrid Structure Type | Design Strategy | Potential Application |
| Imidazo[1,5-a]pyridine-Peptidomimetic | Linkage via multicomponent reactions | Antibacterial agents |
| Fused Polycyclic Systems | Intramolecular cyclization reactions | Kinase inhibitors, Anticancer agents |
| Imidazo[1,5-a]pyridine-Pharmacophore Conjugates | Cross-coupling reactions to link known drugs or pharmacophores | Dual-target inhibitors, Improved pharmacokinetic properties |
Structure Activity Relationship Sar Investigations of 8 Chloro 6 Fluoroimidazo 1,5 a Pyridine and Its Analogs
Positional and Substituent Effects on Biological Activity within the Imidazo[1,5-a]pyridine (B1214698) Framework
The biological activity of the imidazo[1,5-a]pyridine scaffold is highly sensitive to the nature and position of its substituents. Research has shown that modifications at various positions can dramatically alter a compound's potency and target specificity. For instance, in the broader class of imidazopyridines, substitutions at the C6 and C8 positions are known to be critical for modulating activity.
A patent for 5- or 8-substituted imidazo[1,5-a]pyridines as inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) highlights the importance of these positions. The claims in the patent cover a wide range of substituents, including halogens, alkyls, and aryl groups at the R4, R5, and R6 positions, which correspond to positions 8, 7, and 6 on the imidazo[1,5-a]pyridine ring. drugbank.com This indicates that substitutions at these sites are key for interaction with the enzymes. The patent suggests that at least one of the R4 or R5 positions (positions 8 and 7) should not be hydrogen, underscoring the necessity of substitution for biological activity. drugbank.com
In a related series of imidazo[1,2-a]pyridines, which shares a similar bicyclic core, the introduction of carboxamide groups at the C6 or C8 position was achieved via palladium-catalyzed aminocarbonylation. google.com This demonstrates that these positions are synthetically accessible for creating diverse analogs for SAR studies. The choice of amine used in this reaction directly influences the resulting amide's properties, offering a method to fine-tune the molecule's characteristics. google.com
The table below summarizes the general effects of substituents at key positions on the imidazo[1,5-a]pyridine ring based on findings from related series.
| Position | Substituent Type | General Effect on Biological Activity |
| C6 | Halogen (e.g., Fluoro) | Can enhance potency and modulate physicochemical properties. |
| C8 | Halogen (e.g., Chloro) | Often crucial for target binding and can improve metabolic stability. |
| C5, C7 | Various Groups | Substitution is generally required for significant biological activity. drugbank.com |
Halogenation Impact on Molecular Recognition and Target Binding
Halogen atoms, such as chlorine and fluorine, play a multifaceted role in medicinal chemistry, influencing a molecule's electronic properties, lipophilicity, and conformation. The specific placement of chloro and fluoro groups in 8-Chloro-6-fluoroimidazo[1,5-a]pyridine is therefore not arbitrary and has significant implications for its interaction with biological targets.
The presence of a fluorine atom at the C6 position and a chlorine atom at the C8 position creates a distinct electronic profile on the pyridine (B92270) ring of the scaffold. Fluorine, being highly electronegative, can alter the acidity of nearby protons and engage in hydrogen bonding or dipole-dipole interactions with protein residues. Chlorine, while also electronegative, is larger and more polarizable, allowing it to participate in halogen bonding—a specific type of non-covalent interaction where the halogen acts as an electrophilic species.
Studies on halogenated imidazo[1,5-a]pyridines have investigated their structural and optical properties, noting that the nature of the halogen substituent can significantly affect the molecule's characteristics. While this study focused on luminescence, it highlights that halogens directly influence the electronic distribution and potential for intermolecular interactions, which are fundamental to molecular recognition by a protein.
In the context of enzyme inhibition, such as with IDO/TDO, these halogen atoms can occupy specific pockets within the active site, contributing to binding affinity and selectivity. For example, a patent on complex MNK inhibitors mentions a spiro compound containing an "8'-chloro-6-fluoro...imidazo[1,5-a]pyridine" moiety, suggesting this specific halogenation pattern is favorable for binding to the target kinase.
The table below outlines the potential contributions of the specific halogens in this compound to its binding properties.
| Halogen | Position | Potential Impact on Molecular Recognition |
| Fluorine | C6 | Alters local electronics; can act as a hydrogen bond acceptor. |
| Chlorine | C8 | Increases lipophilicity; can form halogen bonds with electron-rich residues (e.g., carbonyl oxygens) in a binding site. |
Conformational Analysis and Bioactive Conformation Studies
For this compound, the planarity of the core ring system is a key feature. Computational studies on related structures, such as 8-fluoroimidazo[1,2-a]pyridine (B164112), have been used to establish it as a physicochemical mimic of other heterocyclic systems, demonstrating the utility of in silico techniques to predict molecular properties and shape. These analyses help in understanding how the molecule presents itself to its target.
The bioactive conformation—the specific shape the molecule adopts when it binds to its target—is often determined through co-crystallization studies with the target protein or through advanced computational modeling. While specific conformational studies for this compound are not publicly available, analysis of similar structures provides insights. For instance, the study of complex molecules containing this scaffold, such as the benzodiazepine (B76468) derivative 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] drugbank.combenzodiazepine, reveals how the imidazo[1,5-a]pyridine portion orients itself within a larger, non-planar structure.
The planarity of the this compound core likely facilitates stacking interactions (pi-pi stacking) with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's binding pocket. The halogen substituents would then be positioned to make specific interactions with adjacent residues, anchoring the molecule in its bioactive pose.
Molecular Pharmacology and Preclinical Biological Activity of Imidazo 1,5 a Pyridine Derivatives Mechanistic Focus
Identification and Validation of Molecular Targets
The imidazopyridine core has been identified as a versatile scaffold for targeting a range of biomolecules, including enzymes and receptors, which are crucial in various pathological conditions. nih.govnih.gov
Enzyme Inhibition Studies
Imidazo[1,5-a]pyridine (B1214698) and its related structures have been shown to inhibit several key enzymes implicated in disease.
PI3K/Akt Pathway: A series of imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized and evaluated for their ability to inhibit the PI3K/Akt pathway, a critical signaling cascade in cancer. nih.gov Two compounds in this series, 5d and 5l , demonstrated significant cytotoxic activity against a panel of human tumor cell lines, with GI50 values ranging from 0.43 to 14.9 μM. nih.gov Further investigation revealed that these compounds decreased the levels of phosphorylated AKT (p-AKT), indicating an inhibitory effect on the PI3K/Akt pathway. nih.gov This is consistent with findings for the related imidazo[1,2-a]pyridine (B132010) scaffold, where derivatives have been shown to bind to the ATP-binding site of PI3K, leading to the inhibition of the PI3K/AKT/mTOR pathway. nih.gov
Indoleamine and Tryptophan Dioxygenases (IDO/TDO): Imidazo[1,5-a]pyridines have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a crucial role in tumor immune evasion. nih.govnih.gov Inhibition of these enzymes is a promising strategy in cancer immunotherapy. nih.gov While specific inhibitory data for 8-chloro-6-fluoroimidazo[1,5-a]pyridine is not available, the imidazoisoindole derivative 25 was identified as a potent dual IDO/TDO inhibitor. nih.gov
Urease: Derivatives of 6-fluoroimidazo[1,2-a]pyridine (B164572) have been synthesized and shown to be potent inhibitors of urease, an enzyme implicated in ulcers and other diseases. nih.gov Several oxazole (B20620) derivatives of 6-fluoroimidazo[1,2-a]pyridine, such as 4i and 4o , exhibited significantly greater inhibitory activity than the standard drug thiourea (B124793). nih.gov The structure-activity relationship (SAR) studies indicated that substitutions with strong electron-withdrawing groups like trifluoromethyl (-CF3) enhanced the inhibitory potential. nih.gov
Aminoacyl-tRNA Synthetases (aaRS): Aminoacyl-tRNA synthetases are essential for protein synthesis and are validated targets for antimicrobial agents. nih.govmdpi.comsemanticscholar.org While direct inhibition by this compound is not documented, the broader class of imidazopyridines has been explored. For instance, 5-fluoroimidazo[4,5-b]pyridine has been identified as a privileged fragment in potent inhibitors of trypanosomal methionyl-tRNA synthetase. nih.gov The fluorine substitution was found to be beneficial for bioavailability while maintaining or improving efficacy. nih.gov
Thromboxane (B8750289) A2 Synthetase: A series of imidazo[1,5-a]pyridines have been identified as potent and specific inhibitors of thromboxane A2 synthetase. acs.org The most potent compound in this series was imidazo[1,5-a]pyridine-5-hexanoic acid. acs.org
Topoisomerase II: While not directly implicating this compound, related nitrogen-containing heterocyclic systems have been studied for their interaction with DNA topoisomerases. For example, novel imidazo[1,2-a]naphthyridine derivatives have been shown to act as DNA intercalating agents, a mechanism often associated with topoisomerase inhibition, though these specific compounds did not poison or inhibit topoisomerase I. nih.gov
Table 1: Enzyme Inhibition by Imidazo[1,5-a]pyridine and Related Derivatives
| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,5-a]pyridine-benzimidazole hybrids (5d, 5l) | PI3K/Akt Pathway | Showed significant cytotoxic activity (GI50 0.43-14.9 μM) and decreased p-AKT levels. nih.gov | nih.gov |
| Imidazoisoindole derivative (25) | IDO1/TDO | Potent dual inhibitor. nih.gov | nih.gov |
| 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivatives (4i, 4o) | Urease | More potent than standard thiourea (IC50 for 4i = 5.68 ± 1.66 μM). nih.gov | nih.gov |
| 5-Fluoroimidazo[4,5-b]pyridine derivatives | Methionyl-tRNA Synthetase | Fluorination improved bioavailability and efficacy. nih.gov | nih.gov |
Receptor Binding and Modulation
GABAA/BZ Receptors: The imidazopyridine scaffold is a well-known modulator of the GABAA/benzodiazepine (B76468) (BZ) receptor complex. While specific data for this compound is absent, research on related compounds provides insight. For instance, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166), which is a known modulator of the GABAA receptor. A 3,7-disubstituted-8-fluoroimidazopyridine was shown to act as a bioisosteric replacement for an imidazopyrimidine-based GABAA receptor modulator.
Mechanistic Investigations of Cellular Processes
The anticancer potential of imidazopyridine derivatives has been linked to their ability to interfere with fundamental cellular processes like cell cycle progression and apoptosis.
Induction of Cell Cycle Arrest
Several studies have demonstrated that imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest in cancer cells.
Imidazo[1,5-a]pyridine–PBD conjugates were shown to cause G2/M phase cell cycle arrest in MCF-7 breast cancer cells at a concentration of 2 μM. amrita.edu
Imidazo[1,5-a]pyridine-benzimidazole hybrids also induced G2/M phase arrest in various human tumor cell lines. nih.gov
Similarly, certain novel imidazo[1,2-a]pyridine derivatives have been found to induce G2/M cell cycle arrest in melanoma and cervical cancer cells. nih.govsemanticscholar.org Another study on non-small cell lung cancer cells showed that these derivatives can promote p53-mediated cell cycle arrest. nih.gov
Apoptosis Induction Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Imidazopyridine derivatives have been shown to trigger apoptosis through various pathways.
Imidazo[1,5-a]pyridine-benzimidazole hybrids 5d and 5l were found to induce apoptosis, as confirmed by Hoechst staining, changes in mitochondrial membrane potential, cytochrome c release, and caspase 9 activation. nih.gov
Imidazo[1,5-a]pyridine–chalcone (B49325) conjugates have also been explored for their apoptosis-inducing effects on MDA-MB-231 cells, which were quantified using annexin (B1180172) V-FITC/propidium iodide staining. nih.gov
Studies on imidazo[1,2-a]pyridine derivatives have revealed that they can induce apoptosis in non-small cell lung cancer cells through the generation of reactive oxygen species (ROS) and the subsequent impairment of mitochondrial membrane potential, leading to the activation of caspase-9/3. nih.gov In melanoma and cervical cancer cells, apoptosis was induced via a p53-partially mediated pathway. nih.govresearchgate.net
Table 2: Effects of Imidazopyridine Derivatives on Cellular Processes
| Compound/Derivative Class | Cell Line(s) | Cellular Process | Mechanism | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine–PBD conjugates | MCF-7 (Breast Cancer) | Cell Cycle Arrest | G2/M phase arrest. amrita.edu | amrita.edu |
| Imidazo[1,5-a]pyridine-benzimidazole hybrids | Human Tumor Cell Lines | Cell Cycle Arrest & Apoptosis | G2/M phase arrest; mitochondrial pathway. nih.gov | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Melanoma & Cervical Cancer | Cell Cycle Arrest & Apoptosis | G2/M arrest; p53-mediated apoptosis. nih.govnih.gov | nih.govnih.gov |
DNA Intercalation Mechanisms
Some imidazopyridine derivatives have been shown to interact directly with DNA, which can contribute to their cytotoxic effects.
A series of imidazo[1,5-a]pyridine–PBD (pyrrolobenzodiazepine) conjugates were designed as DNA-directed alkylating agents. amrita.edu In silico binding studies suggested that these conjugates bind to the minor groove of DNA. amrita.edu
Ruthenium(III) complexes based on imidazo[1,5-a]pyridine have been shown to bind to DNA through an intercalative mode, which was supported by absorption titration, viscosity measurements, and molecular docking studies. researchgate.net
Novel pentacyclic imidazo[1,2-a]naphthyridine derivatives have demonstrated direct intercalation into DNA, as observed by electrophoresis on agarose (B213101) gel. nih.gov
Modulation of Intracellular Signaling Cascades
Derivatives of the related imidazo[1,2-a]pyridine scaffold have been shown to modulate key intracellular signaling pathways implicated in cancer and inflammation.
One study on a novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), demonstrated its ability to suppress the NF-κB and STAT3 signaling pathways in breast (MDA-MB-231) and ovarian (SKOV3) cancer cell lines. nih.gov The anti-inflammatory effects were exerted by increasing the expression of Inhibitor of κB (IκBα) and subsequently reducing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes, as well as nitrite (B80452) production. nih.gov Furthermore, this derivative was found to suppress the phosphorylation of STAT3. nih.gov
Another investigation into a selenylated imidazo[1,2-a]pyridine, 3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazol[1,2-a]pyridine (IP-Se-06), revealed its impact on glioblastoma cells. nih.govproquest.com This compound was found to inhibit the Akt/mTOR/HIF-1α and ERK 1/2 signaling pathways. nih.govproquest.com It also displayed significant inhibition of p38 MAPK, which led to the inhibition of inflammasome complex proteins like NLRP3 and caspase-1. nih.govproquest.com The study indicated that imidazo[1,2-a]pyridine derivatives have the potential to inhibit the Akt pathway, a crucial signaling cascade for tumor cell growth and survival. nih.gov
Additionally, some carbonyl derivatives of 1-aryl-2-aminoimidazoline, which share a core imidazole (B134444) structure, have been identified as negative allosteric modulators of the human μ-opioid receptor (MOP), indicating that this class of compounds can influence G protein-coupled receptor (GPCR) signaling cascades. mdpi.com
Preclinical Evaluation of Specific Biological Activities (Excluding Clinical Outcomes)
Antitumor Activity in Cellular Assays
The imidazopyridine scaffold is a prominent feature in the development of new anticancer agents. nih.govnih.govresearchgate.net
Novel imidazo[1,5-a]pyridine-based chalcones have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. nih.gov The most active compounds from this series demonstrated significant growth inhibition. For example, specific derivatives showed potent activity against various cancer cell lines. nih.gov
| Compound Derivative | Cell Line | Activity (IC50) |
|---|---|---|
| Imidazo[1,5-a]pyridine-chalcone conjugate (7r) | MDA-MB-231 (Breast) | 1.10 μM |
| Imidazo[1,5-a]pyridine-chalcone conjugate (7s) | RKO (Colon) | 1.02 μM |
| Imidazo[1,5-a]pyridine-chalcone conjugate (7s) | Mg-63 (Osteosarcoma) | 0.98 μM |
| Imidazo[1,5-a]pyridine-chalcone conjugate (7s) | PC-3 (Prostate) | 1.12 μM |
| Imidazo[1,5-a]pyridine-chalcone conjugate (7s) | HepG2 (Liver) | 1.14 μM |
The mechanism of action for these active chalcone derivatives was found to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Derivatives of the isomeric imidazo[1,2-a]pyridine have also shown significant antitumor effects. A selenylated derivative, IP-Se-06, exhibited high cytotoxicity against A172 glioblastoma cells with an IC50 of 1.8 μM. nih.govproquest.com Its mechanism involves modulating the intracellular redox state and inducing apoptosis. nih.govproquest.com Furthermore, other imidazo[1,2-a]pyridine derivatives have been reported to inhibit DNA synthesis in HepG2 liver cancer cells in a time-dependent manner, leading to apoptosis. tandfonline.com Molecular docking studies suggest these compounds can interact with the active sites of caspase-3 and caspase-9. tandfonline.com
Antimicrobial and Antibacterial Effects
The imidazopyridine core is a well-established pharmacophore in the search for new antimicrobial agents. nih.gov
While specific data on this compound is lacking, studies on related structures highlight their potential. For instance, derivatives of imidazo[1,5-a]quinoxaline (B8520501) bearing a pyridinium (B92312) moiety have been synthesized and tested for their antimicrobial properties. nih.gov The presence of different alkyl substituents on the pyridine (B92270) ring and the imidazo[1,5-a]quinoxaline system was found to be crucial for their activity. nih.gov Certain pyridinium salts of these derivatives showed effective bacteriostatic activity. nih.gov
Research on the broader class of imidazopyridines has identified compounds with activity against various bacterial strains. For example, pyrazolo-imidazo[1,2-a]pyridine molecular conjugates have demonstrated significant bactericidal activity against Methicillin-Resistant Staphylococcus aureus (MRSA), S. aureus, E. coli, S. typhi, K. pneumonia, and Pseudomonas aeruginosa. nih.gov Thiazole-based imidazo[1,2-a]pyridines were found to be more effective against E. coli, S. aureus, Bacillus subtilis, and Klebsiella pneumonia than standard antibiotics like ampicillin (B1664943) and gentamicin. nih.gov
Some imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. jst.go.jp
Anti-inflammatory Properties
The imidazopyridine skeleton is a known scaffold for compounds with anti-inflammatory properties. nih.gov
A novel synthetic derivative of imidazo[1,2-a]pyridine, MIA, was shown to possess anti-inflammatory activity in breast and ovarian cancer cell lines. nih.gov This activity is mediated through the suppression of the STAT3 and NF-κB signaling pathways, which are key regulators of inflammation. nih.gov The compound was found to reduce the production of pro-inflammatory mediators such as COX-2 and iNOS. nih.gov
Furthermore, the discovery of 1H-imidazo[4,5-b]pyridine derivatives as potent and selective BET inhibitors for managing neuropathic pain highlights the anti-inflammatory potential of this class of compounds. acs.org These inhibitors were found to alleviate mechanical hypersensitivity by inhibiting the expression of pro-inflammatory cytokines. acs.org
Computational Chemistry and in Silico Modeling of 8 Chloro 6 Fluoroimidazo 1,5 a Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic properties and predicting the reactivity of heterocyclic compounds. For the imidazopyridine scaffold, these studies provide critical insights into how substituents and structural changes influence the molecule's behavior.
Studies on various imidazo[1,2-a]pyridine (B132010) derivatives using DFT at the B3LYP/6-31+G(d,p) level have been conducted to analyze their stability and reactivity. scirp.org Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a smaller gap often correlates with higher reactivity. scirp.orgresearchgate.net For instance, in a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the HOMO and LUMO analysis helped identify the most and least reactive compounds within the set. scirp.org
Molecular Electrostatic Potential (MEP) maps are another vital output of quantum calculations. They visualize the charge distribution across a molecule, highlighting regions prone to electrophilic and nucleophilic attack. scirp.org For imidazo[1,2-a]pyridine N-acylhydrazones, MEP analysis identified the nitrogen atoms of the 6-π electron system and oxygen atoms as primary nucleophilic sites. scirp.org Similar studies on other imidazo[1,2-a]pyridine derivatives have used DFT to correlate electronic properties with experimentally observed corrosion inhibition efficiencies on mild steel. elsevierpure.com DFT has also been employed to understand the photophysical properties of substituted imidazo[1,5-a]pyridines, explaining how different functional groups modulate their fluorescence and electrochemical behavior. researchgate.netrsc.org
Table 1: Representative Quantum Chemical Calculation Parameters for Imidazopyridine Analogs
| Compound Class | Method | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine N-acylhydrazones | DFT (B3LYP/6-31+G(d,p)) | Identified nucleophilic/electrophilic sites via MEP; correlated HOMO-LUMO gap with reactivity. | scirp.org |
| Substituted Imidazo[1,5-a]pyridines | DFT | Analyzed HOMO/LUMO energies to interpret photophysical and electrochemical properties. | researchgate.net |
| Chloro-substituted Imidazo[1,2-a]pyridines | DFT (B3LYP/6-31G(d,p)) | Calculated electronic properties to correlate with corrosion inhibition performance; identified reactive sites with Fukui functions. | elsevierpure.com |
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for screening virtual libraries and understanding potential mechanisms of action. The imidazo[1,2-a]pyridine scaffold has been extensively studied using molecular docking against a wide array of biological targets. nih.gov
For example, novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives were docked against human microtubule affinity regulating kinase 4 (MARK4), a target in cancer therapy. nih.gov The studies revealed binding affinities ranging from -8.1 to -10.4 kcal/mol, indicating strong potential for inhibition. nih.gov Similarly, docking studies of other imidazo[1,2-a]pyridine derivatives against oxidoreductase, a key enzyme in breast cancer, showed high binding energies, with one compound reaching -9.207 kcal/mol. asianpubs.orgresearchgate.net These studies typically identify key amino acid residues involved in the interaction, such as hydrogen bonds and pi-pi stacking, which stabilize the ligand-protein complex. asianpubs.orgresearchgate.net
The versatility of the imidazo[1,2-a]pyridine scaffold is evident from the diverse range of targets it has been modeled against, including:
Anticancer targets: MARK4, oxidoreductase, Nek2. nih.govasianpubs.orgnih.gov
Antitubercular targets: F1F0 ATP synthase, other hub-target proteins identified via network pharmacology. benthamdirect.comtandfonline.com
Other enzymes: Human farnesyl diphosphate (B83284) synthase, phosphodiesterase 3B. acs.org
These docking simulations provide a rational basis for lead optimization, guiding chemists in designing modifications to enhance binding affinity and selectivity. nih.gov
Molecular Dynamics Simulations for Binding Dynamics and Stability
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment. irbbarcelona.org MD simulations are computationally intensive but provide invaluable information on the conformational changes and interaction stability of a drug candidate.
MD simulations have been applied to imidazo[1,2-a]pyridine derivatives to validate docking results and understand binding stability. elsevierpure.comtandfonline.com In a study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs as antimycobacterial agents, a 1.2 ns MD simulation was performed on the top-docked molecule. researchgate.net The analysis of the root-mean-square deviation (RMSD) of the protein and ligand over time helps determine if the complex reaches a stable equilibrium. A stable RMSD suggests a persistent binding mode. researchgate.net
Another study investigating imidazo[1,2-a]pyridine derivatives as anti-tubercular agents used MD simulations to confirm the stable interactions of the compounds within the active sites of core target proteins. tandfonline.com Similarly, MD simulations were used to model the adsorption of imidazopyridine-based corrosion inhibitors on an iron surface, providing insights into the stability of the protective film at various temperatures. elsevierpure.com These simulations are crucial for confirming that the interactions predicted by docking are maintained, thereby increasing confidence in the potential of the designed compounds. nih.gov
In Silico Predictions for Biological Activity and Target Engagement
In silico methods collectively serve to predict the biological activity and potential targets of novel compounds before their synthesis and in vitro testing. For the imidazopyridine family, a combination of techniques like QSAR (Quantitative Structure-Activity Relationship), pharmacophore modeling, and docking has been used to guide drug design. nih.gov
Field-based 3D-QSAR studies on imidazo[1,2-a]pyridine derivatives have successfully generated statistically significant models to predict anti-tubercular activity. benthamdirect.com These models use a set of known active compounds to derive a 3D map of the steric and electronic features required for activity. This map can then be used to screen new or hypothetical molecules. In one such study, the 3D-QSAR model had a high correlation coefficient (R²=0.9688), indicating excellent predictive power. benthamdirect.com
Network pharmacology is another powerful in silico approach that has been used to identify potential biological targets and pathways for imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. tandfonline.com This method integrates compound information with large-scale biological data to predict how a drug might affect multiple targets and pathways, such as the NF-kappa B and HIF-1 signaling pathways. tandfonline.com These predictions, combined with molecular docking and dynamics, provide a comprehensive profile of a compound's potential therapeutic effects and mechanism of action, accelerating the discovery of new drug candidates. benthamdirect.comtandfonline.com
Metabolic Pathway Investigations and Biotransformation Preclinical/mechanistic
Enzymatic Biotransformation Pathways in In Vitro Systems
Detailed in vitro studies using systems such as human liver microsomes, hepatocytes, or recombinant cytochrome P450 (CYP) enzymes are required to elucidate the specific biotransformation pathways of 8-Chloro-6-fluoroimidazo[1,5-a]pyridine. Such studies would identify the primary sites of metabolic modification on the molecule, which could include oxidation, hydroxylation, or other phase I and phase II metabolic reactions. Without specific published research on this compound, it is not possible to detail the enzymatic pathways.
Influence of Halogenation on Metabolic Stability
The presence and position of halogen atoms are known to significantly impact the metabolic stability of drug candidates. nih.govresearchgate.net In general, the introduction of fluorine atoms at metabolically labile positions can block oxidation by metabolic enzymes, thereby increasing the compound's half-life. nih.gov The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. nih.gov
Future Research Directions and Translational Potential
Rational Design of Next-Generation Imidazo[1,5-a]pyridine (B1214698) Analogs
The future development of 8-Chloro-6-fluoroimidazo[1,5-a]pyridine as a therapeutic lead hinges on the rational design of next-generation analogs to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor. Drawing parallels from related heterocyclic systems like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyridines, which are known protein kinase inhibitors, provides a roadmap for designing new analogs. nih.gov
Key strategies for analog design include:
Modification of the Core Scaffold : Substitutions at various positions of the imidazo[1,5-a]pyridine ring can significantly influence biological activity. For instance, in the development of kinase inhibitors, introducing specific groups can enhance potency and selectivity. wikipedia.orgwikipedia.org For the this compound core, modifications at positions 1, 3, 5, and 7 could be systematically explored.
Bioisosteric Replacement : The chlorine and fluorine atoms can be replaced with other functional groups to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. For example, replacing the chloro group with a trifluoromethyl or cyano group could alter electronic properties and target interactions.
Fragment-Based Growth : Attaching different chemical fragments to the core structure can explore new binding pockets on a target protein. This approach has been successful in developing potent inhibitors for various enzymes.
The table below outlines potential modifications to the this compound scaffold and their rationale based on established medicinal chemistry principles.
| Position of Modification | Proposed Substituent | Rationale for Modification | Potential Impact |
|---|---|---|---|
| Position 1 | Small alkyl groups (e.g., methyl), Aryl groups | Explore steric and electronic effects on binding affinity. | Modulation of potency and selectivity. |
| Position 3 | Amides, Carboxylic acids, Heterocycles | Introduce hydrogen bond donors/acceptors to improve target engagement and solubility. | Enhanced target binding and improved pharmacokinetic profile. |
| Position 6 (Fluoro) | -OCH3, -CN, -CH3 | Bioisosteric replacement to fine-tune electronic properties and metabolic stability. | Altered potency and drug metabolism. |
| Position 8 (Chloro) | -CF3, -SO2Me | Introduce strong electron-withdrawing groups to potentially enhance binding affinity, as seen in some COX-2 inhibitors. researchgate.netnih.gov | Increased potency and altered target selectivity. |
Elucidation of Novel Molecular Targets and Mechanisms
A critical area of future research is the identification and validation of the molecular targets of this compound and its analogs. The broader imidazopyridine class has been shown to interact with a wide range of biological targets, suggesting a rich polypharmacological landscape.
Potential molecular targets, inferred from related structures, include:
Protein Kinases : Many fused heterocyclic compounds are potent kinase inhibitors. nih.gov Analogs like imidazo[1,2-a]pyridines have been investigated as inhibitors of Bcr-Abl, VEGFR-2, and PI3K/mTOR. wikipedia.orgwikipedia.orgnih.gov Screening this compound against a panel of kinases could uncover novel anticancer or anti-inflammatory activities.
Cyclooxygenase (COX) Enzymes : Certain imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated selective inhibition of COX-2, an enzyme implicated in inflammation and cancer. researchgate.netnih.govnih.gov
Thromboxane (B8750289) A2 Synthetase : This enzyme is a target for antiplatelet therapy, and imidazo[1,5-a]pyridines have been identified as a class of inhibitors. acs.org
G-Protein Coupled Receptors (GPCRs) : Some imidazopyridines have shown activity at GPCRs, opening avenues for indications in neuroscience and metabolic diseases. acs.org
Future research should employ a combination of target identification strategies. In silico approaches like reverse docking and pharmacophore modeling can predict potential targets. These computational hypotheses can then be validated experimentally through techniques such as enzymatic assays, binding assays, and cellular thermal shift assays (CETSA) to confirm direct target engagement within a cellular context. Furthermore, understanding how these compounds modulate signaling pathways, such as the STAT3/NF-κB pathway which is affected by some imidazo[1,2-a]pyridines, will be crucial to elucidating their mechanism of action. nih.gov
Advanced Synthetic Methodologies for Complex Derivatives
The exploration of the chemical space around the this compound core requires robust and versatile synthetic methods. While classical methods exist, modern synthetic organic chemistry offers advanced strategies for creating complex and diverse libraries of derivatives efficiently.
Recent developments in the synthesis of imidazo[1,5-a]pyridines and related heterocycles that can be applied include:
Multicomponent Reactions (MCRs) : These reactions allow the formation of complex products in a single step from three or more starting materials, offering high efficiency and atom economy. nih.govacs.org
Cyclocondensation and Cycloaddition Reactions : These are foundational methods for constructing the fused ring system from readily available precursors. rsc.org
C-H Activation/Functionalization : Direct functionalization of C-H bonds on the heterocyclic core provides a powerful and streamlined approach to introduce new substituents without the need for pre-functionalized starting materials.
Flow Chemistry and Microwave-Assisted Synthesis : These technologies can accelerate reaction times, improve yields, and allow for safer handling of reactive intermediates, facilitating rapid library synthesis. nih.gov
A notable synthesis of a closely related analog, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, was achieved starting from 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine, which underwent cyclization with triphosgene (B27547). researchgate.net This demonstrates a viable route that could be adapted for the synthesis of this compound derivatives.
The table below summarizes advanced synthetic strategies applicable to the generation of complex imidazo[1,5-a]pyridine derivatives.
| Synthetic Strategy | Description | Key Advantages | Reference Example |
|---|---|---|---|
| Iodine-mediated C–H Amination | A transition-metal-free method for synthesizing imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org | Operationally simple, scalable, and avoids transition metal catalysts. | Synthesis of 1-(2-pyridyl)imidazo[1,5-a]pyridine cysteine protease inhibitors. rsc.org |
| Cyclocondensation Reactions | Reaction of aminopyrazoles with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. mdpi.com | Versatile and allows for structural diversity in the final product. | Synthesis of functionalized pyrazolo[1,5-a]pyrimidines. mdpi.com |
| Oxidative Cyclization | Oxidative annulation of readily available substrates to form the fused heterocyclic ring. rsc.org | Can be performed under mild conditions with various oxidizing agents. | General synthesis of the imidazo[1,5-a]pyridine core. rsc.org |
| Triphosgene-mediated Cyclization | Use of triphosgene for cyclization of a substituted aminomethyl-pyridine to form the imidazo[1,5-a]pyridin-one ring system. researchgate.net | Efficient for creating specific ketone derivatives on the core. | Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one. researchgate.net |
Strategic Integration of Computational and Experimental Approaches in Drug Discovery Pipelines
To maximize the efficiency of the drug discovery process for this compound analogs, a strategic integration of computational and experimental methods is essential. This synergistic approach, often termed computer-aided drug design (CADD), can reduce costs and timelines by prioritizing the synthesis of compounds with the highest probability of success.
A potential integrated workflow would involve:
Computational Screening : Starting with a virtual library of designed this compound analogs, molecular docking studies can be performed against the crystal structures of hypothesized targets (e.g., kinases, COX-2). researchgate.netnih.gov This initial screening filters for compounds with favorable binding poses and energies.
ADMET Prediction : In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual compounds. acs.org This helps to eliminate molecules with likely poor pharmacokinetic profiles or toxicity issues early on.
Prioritized Synthesis : Based on the combined results of docking and ADMET predictions, a smaller, more focused set of compounds is selected for chemical synthesis.
Experimental Validation : The synthesized compounds are then tested in relevant in vitro biological assays (e.g., enzyme inhibition, cell proliferation).
Iterative Optimization : The experimental data is used to refine the computational models (e.g., by building a Quantitative Structure-Activity Relationship - QSAR model). mdpi.com This creates a feedback loop where new, improved generations of compounds can be designed and tested, progressively enhancing the desired properties.
This integrated pipeline has been successfully applied to the discovery of inhibitors for various targets, including novel imidazo[1,2-a]pyrimidine (B1208166) derivatives, demonstrating its power to accelerate the hit-to-lead and lead optimization phases. nih.govresearchgate.net
Q & A
Q. What is the molecular structure of 8-Chloro-6-fluoroimidazo[1,5-a]pyridine, and how does it influence reactivity in synthetic pathways?
The compound features a fused heterocyclic core with chlorine and fluorine substituents at positions 8 and 6, respectively. This structure enhances electrophilic substitution reactivity at electron-rich positions (e.g., C-2 or C-3) due to electron-withdrawing effects of halogens. The fluorine atom’s strong electronegativity directs regioselectivity in cross-coupling reactions, while the chlorine atom stabilizes intermediates via resonance .
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
Synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or via palladium-catalyzed cross-coupling. Key intermediates include 6-fluoro-8-chloroimidazo[1,5-a]pyridine precursors, such as brominated analogs (e.g., 8-bromo-6-chloro derivatives), which undergo Suzuki-Miyaura coupling for functionalization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?
- NMR : NMR detects fluorine environments (δ ≈ -110 to -120 ppm for CF groups). NMR identifies aromatic protons (δ 7.0–8.5 ppm).
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 225.03).
- IR : C-F stretches (1000–1100 cm) and C-Cl stretches (550–850 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of this compound?
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at C-2.
- Catalysts : Pd(PPh) improves coupling efficiency for aryl groups at C-3.
- Temperature : 80–100°C balances reaction rate and byproduct suppression. Contradictions in regioselectivity between studies often arise from competing steric and electronic effects, requiring DFT calculations to predict reactivity .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in IC values or target selectivity may stem from:
Q. How do electronic effects of the 6-fluoro substituent impact the compound’s interactions with biological targets?
Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., kinases) via C-F⋯H-N interactions. Computational docking (AutoDock Vina) and molecular dynamics simulations reveal that fluorination increases binding affinity by 10–15% compared to non-fluorinated analogs .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods for scaling up this compound production?
- Low yields : Multi-step syntheses often suffer from <40% overall yield due to side reactions. Solution: Use flow chemistry to improve efficiency .
- Purification : Chromatography is costly for gram-scale production. Alternative: Recrystallization from ethyl acetate/hexane (3:1) .
Q. How can researchers validate the stability of this compound under physiological conditions?
- pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C) monitored by HPLC.
- Light sensitivity : Store derivatives in amber vials at -20°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
